(2-Bromo-1-isobutoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1-isobutoxyethyl)benzene is an organic compound with the molecular formula C12H17BrO. It is a derivative of benzene, where a bromine atom and an isobutoxyethyl group are attached to the benzene ring. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-isobutoxyethyl)benzene typically involves the following steps:
Bromination of Benzene: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to form bromobenzene.
Alkylation: The bromobenzene undergoes a Friedel-Crafts alkylation reaction with isobutyl alcohol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the isobutoxyethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-isobutoxyethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation and Reduction: The isobutoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Coupling: Palladium catalysts (Pd(PPh3)4) with boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of phenols or anilines.
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of benzyl alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
(2-Bromo-1-isobutoxyethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Chemical Biology: It is employed in the study of biological systems and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of (2-Bromo-1-isobutoxyethyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the palladium-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: Lacks the isobutoxyethyl group, making it less versatile in certain synthetic applications.
(2-Chloro-1-isobutoxyethyl)benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
(2-Bromo-1-methoxyethyl)benzene: Similar structure but with a methoxy group instead of isobutoxyethyl, affecting its physical and chemical properties.
Uniqueness
(2-Bromo-1-isobutoxyethyl)benzene is unique due to the presence of both a bromine atom and an isobutoxyethyl group, which allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C12H17BrO |
---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
[2-bromo-1-(2-methylpropoxy)ethyl]benzene |
InChI |
InChI=1S/C12H17BrO/c1-10(2)9-14-12(8-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
InChI Key |
OPAFNYVUCBLKRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.